molecular formula C21H27N3O3S B298630 N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Katalognummer B298630
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: RMRPESUEJFKVPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide, commonly known as CYM-51010, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called glycine transporter inhibitors, which have been shown to modulate the activity of the glycine transporter, resulting in altered neurotransmission. In

Wirkmechanismus

CYM-51010 is a glycine transporter inhibitor, which means it modulates the activity of the glycine transporter. The glycine transporter is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in regulating neurotransmission. By inhibiting the glycine transporter, CYM-51010 increases the concentration of glycine in the synaptic cleft, resulting in altered neurotransmission.
Biochemical and Physiological Effects:
CYM-51010 has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, resulting in altered neurotransmission. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CYM-51010 has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CYM-51010 in lab experiments is its specificity for the glycine transporter. This allows researchers to study the effects of modulating the glycine transporter without affecting other neurotransmitter systems. Additionally, CYM-51010 has been shown to be well-tolerated in animal models, making it a viable compound for preclinical studies. However, one limitation of using CYM-51010 is its limited solubility, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on CYM-51010. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers could investigate the effects of CYM-51010 on other neurotransmitter systems, as well as its potential interactions with other compounds. Finally, researchers could explore ways to increase the solubility of CYM-51010, making it a more viable compound for experimental use.

Synthesemethoden

The synthesis of CYM-51010 involves the reaction of N-(pyridin-3-ylmethyl)glycinamide with cyclohexyl isocyanate and 4-methylphenylsulfonyl chloride. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to increase the yield and purity of CYM-51010, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

CYM-51010 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

Eigenschaften

Produktname

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Molekularformel

C21H27N3O3S

Molekulargewicht

401.5 g/mol

IUPAC-Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C21H27N3O3S/c1-17-9-11-20(12-10-17)28(26,27)24(19-7-3-2-4-8-19)16-21(25)23-15-18-6-5-13-22-14-18/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,23,25)

InChI-Schlüssel

RMRPESUEJFKVPX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3CCCCC3

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.